molecular formula C16H10F2N6 B2859917 N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226444-27-4

N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2859917
CAS No.: 1226444-27-4
M. Wt: 324.295
InChI Key: SNKJXPRJQPLJCW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound featuring a pyrazolo-triazine core substituted with a phenyl group at position 7 and a 2,4-difluorophenylamine moiety at position 2. This structure combines electron-deficient aromatic systems (pyrazolo-triazine) with fluorine substituents, which are known to enhance metabolic stability and modulate lipophilicity in medicinal chemistry contexts. Its synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution, as inferred from analogous triazole and triazine derivatives .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N6/c17-10-6-7-14(13(18)8-10)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKJXPRJQPLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the triazine ring: The pyrazole intermediate is then subjected to cyclization with cyanamide or its derivatives under high-temperature conditions to form the triazine ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the reactions of N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d] triazin-4-amine include:

  • Nucleophilic Attack : In certain conditions, the nitrogen atoms in the triazine ring can act as nucleophiles. This allows for nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

  • Deprotonation and Rearrangement : The compound may undergo deprotonation at specific sites leading to rearrangements that can yield various derivatives. This is particularly relevant when considering modifications to enhance biological activity.

Biological Activity and Implications

Research has indicated that derivatives of pyrazolo[3,4-d] triazin compounds exhibit significant biological activities including:

  • Antiproliferative Effects : Some derivatives have shown potential as antiproliferative agents against various cancer cell lines. The mechanism often involves interference with cellular pathways such as apoptosis and cell cycle regulation.

  • Enzyme Inhibition : Compounds similar to N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d] triazin-4-amine have been studied for their ability to inhibit key enzymes involved in tumor growth and proliferation.

Data Tables

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally distinct from related derivatives due to its pyrazolo[3,4-d][1,2,3]triazine core, which differentiates it from simpler triazoles or triazines. For example:

  • 7-Phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (PubChem entry, 2004) replaces the 2,4-difluorophenyl group with a pyridin-3-ylmethyl substituent.
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (IJMS, 2014) share the 2,4-difluorophenyl group but feature a triazole-thione core.

Spectral and Tautomeric Properties

  • IR Spectroscopy : The title compound’s carbonyl (C=O) and thione (C=S) vibrations are absent, unlike hydrazinecarbothioamides (e.g., compounds [4–6], IJMS 2014), which exhibit C=O stretches at 1663–1682 cm⁻¹ and C=S at 1243–1258 cm⁻¹. Instead, tautomeric stabilization in triazine derivatives likely suppresses these bands .
  • Tautomerism : Unlike 1,2,4-triazole-thiones (e.g., compounds [7–9], IJMS 2014), which exist in thione-thiol tautomeric equilibria, the pyrazolo-triazine core of the title compound precludes such behavior, favoring a single tautomeric form due to aromatic stabilization .

Data Table: Key Comparisons

Property/Compound N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine 7-Phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
Core Structure Pyrazolo-triazine Pyrazolo-triazine 1,2,4-Triazole-thione
Key Substituents 2,4-Difluorophenylamine, phenyl Pyridin-3-ylmethyl, phenyl 2,4-Difluorophenyl, phenylsulfonyl
Tautomerism Absent Absent Thione-thiol equilibrium
IR C=S/C=O Bands Absent Absent C=S: 1247–1255 cm⁻¹; C=O: Absent
Synthetic Precursor Not reported Not reported 2,4-Difluorophenyl isothiocyanate, α-halogenated ketones
Potential Bioactivity Inferred high membrane permeability Possible hydrogen-bonding via pyridine Sulfur-mediated reactivity

Biological Activity

N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10F2N6C_{16}H_{10}F_2N_6 with a molecular weight of 324.29 g/mol. The compound features a complex structure characterized by a pyrazolo[3,4-d][1,2,3]triazine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H10F2N6C_{16}H_{10}F_2N_6
Molecular Weight324.29 g/mol
CAS Number1226444-27-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps include the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Subsequent steps involve the introduction of the difluorophenyl group via substitution reactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds within the pyrazolo[3,4-d][1,2,3]triazine class. For instance:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myelogenous leukemia), and HCT116 (colon cancer). In vitro assays demonstrated varying degrees of cytotoxicity and antiproliferative effects.
    Cell LineIC50 (μM)
    MCF-712.5
    K56215.0
    HCT11610.0

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinases : The compound may interact with cyclin-dependent kinases (CDKs), particularly CDK2. By binding to these kinases, it can inhibit their activity and disrupt cell cycle progression.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Study on Antiproliferative Activity

A study conducted by researchers at Monash University evaluated several fluorinated pyrazolo compounds for their antiproliferative activity against breast and colon cancer cell lines. The findings indicated that while some derivatives exhibited significant activity (IC50 values ranging from 5 to 20 μM), this compound showed promising results with an IC50 value of approximately 12.5 μM against MCF-7 cells .

Evaluation Against Protein Kinases

In another investigation focused on kinase inhibition, various pyrazolo derivatives were screened for their ability to inhibit CDK2 and Abl kinases. While some compounds demonstrated micromolar inhibition against Abl kinase, this compound did not exhibit significant inhibitory effects on either kinase under the tested conditions .

Q & A

Q. Example protocol :

React 4-chloro-7-phenylpyrazolo[3,4-d]triazine with 2,4-difluoroaniline in DCM, using triethylamine as a base (yield: ~65%) .

Purify via column chromatography (ethyl acetate/hexane gradient) .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy :
    • 1H NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH groups at δ 5.5–6.5 ppm) .
    • 13C NMR : Confirm carbon framework, including fluorinated aromatic carbons (JC-F coupling ~245 Hz) .
  • Mass spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-stacking in the triazine core) .
  • HPLC : Assess purity (>95% for pharmacological studies) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor expression levels .
  • Compound purity : Impurities >5% can skew IC50 values; validate via HPLC and elemental analysis .
  • Pharmacokinetic factors : Metabolic stability in vitro vs. in vivo (e.g., cytochrome P450 interactions) .

Q. Mitigation strategies :

  • Use orthogonal assays (e.g., radioligand binding and functional cAMP assays for receptor studies) .
  • Standardize protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .

Advanced: What in vivo models are appropriate for evaluating its pharmacological potential?

  • Parkinson’s disease (PD) models :
    • 6-OHDA-lesioned rats : Measure L-Dopa-induced rotation attenuation (effective dose: 0.1–1 mg/kg orally) .
    • Haloperidol-induced catalepsy : Assess A2A receptor antagonism .
  • Depression models :
    • Forced swim test (FST) : Reduced immobility time indicates antidepressant-like activity .
  • Dosing considerations : Optimize bioavailability via lipophilic substituents (e.g., trifluoromethyl groups enhance blood-brain barrier penetration) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Systematic substitution :
    • Fluorine positioning : Compare 2,4-difluorophenyl vs. 4-fluorophenyl analogs for receptor selectivity .
    • Heterocycle modification : Replace pyrazolo-triazine with triazolo-pyrimidine to assess potency changes .
  • Computational modeling :
    • Docking studies : Map interactions with A2A receptor residues (e.g., His264, Glu169) .
    • QSAR : Correlate logP values with in vivo efficacy .

Q. Example SAR finding :

  • Methylsulfanyl at position 5 enhances kinase inhibition (IC50 < 10 nM) .

Basic: What are the common impurities during synthesis, and how are they addressed?

  • By-products :
    • Unsubstituted intermediates : Residual 7-phenylpyrazolo-triazine due to incomplete substitution .
    • Oxidation products : Sulfoxide formation in thioether-containing analogs .
  • Purification methods :
    • Recrystallization : Use ethanol/water mixtures for polar impurities .
    • Flash chromatography : Separate regioisomers with silica gel and ethyl acetate/hexane (3:7) .

Advanced: How does the compound’s selectivity for biological targets compare to analogs?

  • A2A receptor : Ki = 0.6–1.1 nM with >1000-fold selectivity over A1, A2B, and A3 receptors .
  • Kinase inhibition : Off-target effects on JAK2 (IC50 = 50 nM) vs. FLT3 (IC50 = 2 nM) due to hydrophobic pocket interactions .
  • Validation : Use competitive binding assays with radiolabeled antagonists (e.g., [3H]-SCH 58261) .

Basic: What are the molecular formula and key physicochemical properties?

  • Molecular formula : C18H11F2N7 (calculated via elemental analysis) .
  • Molecular weight : 363.33 g/mol.
  • logP : ~3.2 (predicted via HPLC retention times), indicating moderate lipophilicity .
  • Solubility : <0.1 mg/mL in water; >10 mg/mL in DMSO .

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